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Compound of Interest

Compound Name: JINJ-46281222

Cat. No.: B608228

Introduction

JNJ-42165279 is a potent, selective, and orally bioavailable investigational small molecule
developed by Janssen Pharmaceutica.[1] It functions as an inhibitor of the enzyme fatty acid
amide hydrolase (FAAH).[2] The primary role of FAAH is the degradation of endogenous fatty
acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoyl
ethanolamide (OEA) and palmitoyl ethanolamide (PEA).[3][4] By inhibiting FAAH, JNJ-
42165279 increases the levels of these endogenous cannabinoids, thereby potentiating their
signaling.[5] This mechanism of action has been hypothesized to hold therapeutic potential for
a variety of central nervous system (CNS) disorders, such as anxiety, depression, and pain.[1]

[5]

JNJ-42165279 is classified as a covalently binding but slowly reversible inhibitor of FAAH.[1][2]
This characteristic allows for a durable pharmacodynamic effect that is suitable for once-daily
dosing, while potentially mitigating risks associated with irreversible enzyme inactivation.[1]
Preclinical and clinical studies have demonstrated its ability to effectively inhibit FAAH in both
peripheral tissues and the central nervous system.[1][5]

Mechanism of Action

JNJ-42165279 acts as a substrate for the FAAH enzyme, leading to covalent binding to the
catalytic site.[6] This inactivation of the enzyme prevents the hydrolysis of fatty acid amides like
anandamide. As a result, the concentrations of anandamide and other FAAs increase in both
the brain and peripheral tissues.[3][5] This elevation of endocannabinoid levels enhances their
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signaling through cannabinoid receptors (primarily CB1), which is thought to mediate the
therapeutic effects. The enzyme's activity is gradually restored through the slow hydrolysis of

the drug fragment from the active site.[7]
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Mechanism of FAAH inhibition by JNJ-42165279.

Quantitative Pharmacological Data

The pharmacological profile of INJ-42165279 has been characterized through extensive in

vitro and in vivo studies in both preclinical species and humans.

Table 1: In Vitro Enzyme Inhibition

Enzyme Species ICs0 (NM)
FAAH Human 70 + 8[2][3]
FAAH Rat 313 + 28[3]
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Table 2: In Vitro Selectivity Profile
Target Panel Concentration Observation
50 Receptors, Enzymes, 10 UM No significant inhibition (>50%)
Transporters, lon Channels H of binding to any target.[3][8]

Cytochrome P450 Isoforms

(1A2, 2C8, 2C9, 2C19, 2D6, 10 uM No inhibition observed.[3][8]
3A4)
hERG Channel 10 uM No inhibition observed.[3][8]

Table 3: Human Pharmacokinetics (Multiple-Ascending

Dose Study)

Parameter 10-100 mg Dose Range

Rapidly absorbed following oral administration.

Absorption
[5]
Plasma Half-life (t1/2) 8.14-14.1 hours.[5]
Cmax Accumulation Ratio (Day 10 vs Day 1) ~98-156%][5]
AUC Accumulation Ratio (Day 10 vs Day 1) ~144-337%][5]

Table 4: Human Pharmacodynamics (Multiple-Ascending
Dose Study)
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Biomarker

Dose

Effect

Leukocyte FAAH Activity

10-100 mg (Single Dose)

Mean trough of 7.85-10.4%

activity remaining.[5]

Leukocyte FAAH Activity

10-100 mg (10 Days, QD)

Mean trough of 0.58-10.5%

activity remaining.[5]

Plasma Anandamide (AEA)

10-100 mg (Single Dose)

5.5-10-fold increase vs.

placebo.[5]

Plasma OEA & PEA

10-100 mg (Single Dose)

4.3-5.6-fold increase vs.

placebo.[5]

Brain FAAH Occupancy

=10 mg

Saturation of brain FAAH

occupancy observed.[5][9]

Table 5: Rat Pharmacokinetics (20 mgl/kg, oral)

Compartment Cmax Time to Cmax
Plasma 4.2 uM 1 hour[3][8]
Brain 6.3 uM 1 hour[3]

Table 6: Rat In Vivo Efficacy (Spinal Nerve Ligation

Model)

Dose Effect (% Maximum Possible Effect)
60 mg/kg ~59% reversal of allodynia at 30 min.[3]

22 mg/kg (corresponds to 2.5 uM plasma
EDoo

concentration at 30 min).[3][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological

data.
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FAAH Inhibition Assay

The inhibitory potency of JINJ-42165279 against recombinant human and rat FAAH was
determined by incubating the compound with the enzyme for 1 hour. The apparent ICso values
were then calculated. The time-dependent nature of the inhibition was confirmed by observing
that the apparent ICso decreased with longer incubation times. To assess reversibility, rat FAAH
was pre-treated with INJ-42165279 overnight and then subjected to dialysis, which resulted in
a partial recovery of enzymatic activity.[3]

Selectivity Screening

The selectivity of INJ-42165279 was evaluated against a broad panel of 50 different receptors,
enzymes, transporters, and ion channels. The compound was tested at a concentration of 10
M. Additionally, its potential to inhibit key cytochrome P450 enzymes (CYPs) and the hERG
channel was assessed at the same concentration.[3][8]
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Compound Synthesis

In Vitro Characterization
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Preclinical evaluation workflow for JINJ-42165279.

Rat Spinal Nerve Ligation (SNL) Model

To assess in vivo efficacy for neuropathic pain, the SNL model was used in rats. This model
involves the tight ligation of the L5 and L6 spinal nerves, which induces long-lasting tactile
allodynia. The sensitivity of the animals' hind paws to von Frey filaments was measured to
quantify this allodynia. JNJ-42165279 was administered orally, and its ability to reverse the
allodynia was measured at various time points and doses. The effect was expressed as the
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percentage of the maximum possible effect (%MPE), where a full reversal to the pre-injury
threshold represents 100% MPE.[3]

Human Multiple-Ascending Dose (MAD) and PET
Studies

A Phase | study was conducted in healthy human volunteers to assess the pharmacokinetics,
pharmacodynamics, and safety of INJ-42165279.[5] The study involved multiple ascending
doses. Concentrations of JNJ-42165279 and key fatty acid amides (AEA, OEA, PEA) were
measured in plasma and cerebrospinal fluid (CSF).[9][10] Peripheral FAAH inhibition was
guantified by measuring FAAH activity in leukocytes.[5]

To determine central target engagement, a Positron Emission Tomography (PET) study was
conducted using the FAAH tracer [1*C]JMK3168.[9][10] This allowed for the direct measurement
of FAAH occupancy in the brain after single and multiple doses of JNJ-42165279.[5]
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Clinical Phase | evaluation workflow for INJ-42165279.
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Conclusion

JNJ-42165279 is a selective, slowly reversible inhibitor of FAAH with a well-characterized
pharmacological profile. It demonstrates potent inhibition of both human and rat FAAH with

high selectivity over other CNS targets.[3] The compound is orally bioavailable and achieves
significant exposure in the brain.[3][8] In humans, JNJ-42165279 leads to profound and dose-
dependent inhibition of FAAH in both central and peripheral compartments, resulting in a
substantial elevation of anandamide and other fatty acid amides.[5] Doses of 10 mg and above
are sufficient to achieve saturation of FAAH in the brain.[5][9] This robust target engagement,
combined with a favorable safety profile in early clinical trials, supported its further development
for CNS disorders.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological
Profile of INJ-42165279]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608228#inj-46281222-pharmacological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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